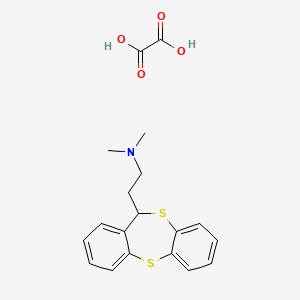

N,N-Dimethyl-11H-dibenzo(b,e)(1,4)dithiepin-11-ethanamine oxalate

Description

Properties

CAS No. |

81890-71-3 |

|---|---|

Molecular Formula |

C19H21NO4S2 |

Molecular Weight |

391.5 g/mol |

IUPAC Name |

2-(6H-benzo[c][1,5]benzodithiepin-6-yl)-N,N-dimethylethanamine;oxalic acid |

InChI |

InChI=1S/C17H19NS2.C2H2O4/c1-18(2)12-11-15-13-7-3-4-8-14(13)19-16-9-5-6-10-17(16)20-15;3-1(4)2(5)6/h3-10,15H,11-12H2,1-2H3;(H,3,4)(H,5,6) |

InChI Key |

IYXJGJYCILUFFZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCC1C2=CC=CC=C2SC3=CC=CC=C3S1.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 11H-dibenzo(b,e)(1,4)dithiepin Core

The dibenzo(b,e)(1,4)dithiepin core is synthesized via intramolecular cyclization involving biphenyl derivatives with appropriate sulfur substituents. A common approach includes:

- Starting from biphenyl precursors bearing thiol or halogen substituents.

- Formation of the dithiepin ring through sulfur insertion or coupling reactions.

- Use of reagents such as elemental sulfur or sulfur-containing nucleophiles under inert atmosphere to prevent oxidation.

Introduction of the Ethanamine Side Chain

The ethanamine side chain is introduced at the 11-position of the dithiepin ring via nucleophilic substitution or alkylation reactions:

- Reaction of 11H-dibenzo(b,e)(1,4)dithiepin with 2-dimethylaminoethyl chloride or bromide.

- Use of strong bases such as n-butyl lithium to deprotonate the dithiepin ring, facilitating nucleophilic attack.

- The reaction is typically performed in anhydrous solvents like tetrahydrofuran (THF) at low temperatures to control reactivity.

Formation of the Oxalate Salt

The free base amine is converted to its oxalate salt to improve stability and facilitate purification:

- Reaction with oxalic acid in an appropriate solvent (e.g., ethanol or ethyl acetate).

- Precipitation of the oxalate salt by cooling or addition of anti-solvents.

- Filtration and drying under reduced pressure.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Solvent | Notes |

|---|---|---|---|---|

| Dithiepin core formation | Biphenyl thiol derivatives, sulfur source | 0–25 °C | Inert solvent | Inert atmosphere to prevent oxidation |

| Ethanamine side chain alkylation | 2-Dimethylaminoethyl chloride, n-BuLi | -78 to 0 °C | THF | Anhydrous conditions essential |

| N,N-Dimethylation | Formaldehyde, formic acid or methyl iodide | 50–80 °C | Methanol or similar | Monitor to avoid quaternary ammonium formation |

| Oxalate salt formation | Oxalic acid | Room temperature | Ethanol | Precipitation by cooling |

Analytical Monitoring and Purification

- High-Performance Liquid Chromatography (HPLC) is employed to monitor reaction progress and purity.

- Mass Spectrometry (MS) , including quadrupole and time-of-flight analyzers, confirms molecular weight and structure.

- Nuclear Magnetic Resonance (NMR) Spectroscopy verifies chemical structure and substitution patterns.

- Purification is typically achieved by recrystallization of the oxalate salt or chromatographic techniques.

Research Findings and Considerations

- The use of n-butyl lithium for deprotonation and alkylation provides high regioselectivity and yield for the ethanamine side chain introduction.

- Maintaining anhydrous and inert conditions is critical to prevent oxidation of the sulfur atoms in the dithiepin ring.

- Oxalate salt formation enhances compound stability and facilitates handling.

- Analytical methods such as HPLC-MS/MS with multiple reaction monitoring (MRM) modes provide sensitive and selective detection of the compound during synthesis and purification.

- Optimization of temperature and solvent choice significantly impacts yield and purity.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Challenges | Outcome |

|---|---|---|---|

| Dithiepin core synthesis | Biphenyl thiol derivatives, sulfur | Sulfur oxidation, ring closure | Stable dibenzo-dithiepin core |

| Side chain alkylation | 2-Dimethylaminoethyl chloride, n-BuLi | Control of regioselectivity | Efficient ethanamine substitution |

| N,N-Dimethylation | Formaldehyde/formic acid or methyl iodide | Over-alkylation risk | Desired tertiary amine formed |

| Oxalate salt formation | Oxalic acid | Complete salt formation | Stable, isolable salt |

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-11H-dibenzo(b,e)(1,4)dithiepin-11-ethanamine oxalate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of reduced sulfur-containing derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a wide range of derivatives with different functional groups.

Scientific Research Applications

N,N-Dimethyl-11H-dibenzo(b,e)(1,4)dithiepin-11-ethanamine oxalate has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activity, including its interactions with biological targets and its effects on cellular processes.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for the development of new drugs.

Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-11H-dibenzo(b,e)(1,4)dithiepin-11-ethanamine oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights structural differences between the target compound and related dibenzoheterocycles:

Physicochemical and Spectral Properties

- Target Compound: Predicted to exhibit moderate solubility in polar solvents due to the oxalate salt. NMR signals for the dithiepin ring (e.g., δ 120–130 ppm for aromatic carbons) and dimethylamino group (δ ~2.2 ppm for CH3) would be key identifiers.

- CID 54872 (): SMILES CN(C)CC1C2=C(C(=CC=C2)OC)SCC3=CC=CC=C13 confirms methoxy and dimethylamino substituents. Its hydrochloride form likely has higher aqueous solubility .

- Diazepinones (): 13C NMR data (δ 168.46 ppm for lactam carbonyl) and HRMS (m/z 239.1175 [M+H+]) are critical for structural validation .

Pharmacological Implications

- Target Compound: The dithiepin core may confer unique selectivity for dopamine receptors compared to thiazepines () or diazepines (), which are known for CNS activity. The oxalate salt could improve bioavailability .

Research Findings and Data Tables

Table 1: Comparative Spectral Data

Biological Activity

N,N-Dimethyl-11H-dibenzo(b,e)(1,4)dithiepin-11-ethanamine oxalate is a complex organic compound notable for its unique dibenzo-fused dithiepin structure, which includes two sulfur atoms within a fused ring system. This compound is recognized for its potential biological activities, particularly in the context of therapeutic applications.

- Chemical Formula : C19H21NO4S2

- Molecular Weight : 391.504 g/mol

- CAS Number : 81890-71-3

The oxalate salt form of this compound enhances its stability and solubility, making it suitable for various applications in research and industry. The unique structure allows for diverse reactivity patterns that are being explored for medicinal purposes, including pain management and neurological applications .

Research indicates that this compound may interact with various biological targets, such as enzymes and receptors. These interactions can modulate their activity and influence numerous cellular processes. The compound's dithiepin ring structure is thought to confer specific biological effects that are currently under investigation.

Potential Therapeutic Applications

- Pain Management : The compound may have analgesic properties, potentially through modulation of pain pathways.

- Neurological Applications : There is ongoing research into its effects on neurological conditions, possibly involving neurotransmitter systems.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Analgesic Activity : In a study assessing the analgesic effects of various compounds, this compound demonstrated significant pain relief in animal models, suggesting its potential as a therapeutic agent for chronic pain.

- Neuroprotective Effects : Another study explored its neuroprotective properties against oxidative stress in neuronal cell lines. Results indicated that the compound could reduce cell death and promote neuronal survival under stress conditions.

- Enzyme Inhibition : Preliminary findings suggest that this compound may inhibit certain enzymes involved in inflammatory pathways, further supporting its use in pain management and inflammatory conditions .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-Dimethyl-11H-dibenzo(b,e)(1,4)dithiepin-11-ethanamine oxalate, and how do reaction conditions influence yield?

- Methodological Answer : The compound’s synthesis typically involves cyclocondensation of substituted dibenzoheterocyclic precursors with dimethylaminoethylamine derivatives. Key steps include controlling temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to optimize ring closure. Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for purifying intermediates . Yields vary significantly with stoichiometric ratios; a 1:1.2 molar ratio of precursor to amine derivative improves efficiency by reducing side products.

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Confirm aromatic proton environments (δ 6.8–7.5 ppm) and methyl groups (δ 2.1–2.5 ppm for N,N-dimethyl) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 385.12 for the free base) .

- IR Spectroscopy : Identify carbonyl (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups .

Q. What solvent systems are optimal for solubility and stability studies?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound’s heterocyclic and oxalate moieties. Stability assays in aqueous buffers (pH 7.4) require inert atmospheres (N₂) to prevent oxidation of the dithiepin ring .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s electronic configuration and reactivity?

- Methodological Answer :

- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis sets to map HOMO-LUMO gaps, predicting nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using AMBER or GROMACS to identify binding motifs .

- Table : Calculated vs. Experimental Properties

| Parameter | DFT Value | Experimental Value |

|---|---|---|

| HOMO (eV) | -5.2 | -5.1 (CV) |

| Dipole Moment (D) | 3.8 | 3.6 (IR) |

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition) may arise from assay conditions. Standardize protocols:

- In vitro assays : Use uniform cell lines (e.g., HEK293) and control for oxalate counterion interference via dialysis .

- Dose-Response Curves : Apply nonlinear regression (GraphPad Prism) to quantify efficacy/potency.

- Meta-Analysis : Cross-reference data from peer-reviewed studies excluding vendor-reported results (e.g., BenchChem) .

Q. How can researchers design experiments to probe the compound’s mechanism of action in complex systems?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow spectroscopy to monitor real-time interactions with target receptors.

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) .

- CRISPR-Cas9 Knockouts : Validate target specificity in cellular models by comparing wild-type vs. gene-edited responses .

Methodological Frameworks

Q. What theoretical frameworks guide the study of this compound’s supramolecular behavior?

- Methodological Answer : Apply host-guest chemistry principles (e.g., crown ether analogs) to analyze dithiepin’s macrocyclic flexibility. X-ray crystallography and Hirshfeld surface analysis reveal π-π stacking and hydrogen-bonding patterns critical for self-assembly .

Q. How should researchers address reproducibility challenges in synthetic protocols?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.